molecular formula C5H2BrCl3N2 B3055571 4-(Bromomethyl)-2,5,6-trichloropyrimidine CAS No. 6554-72-9

4-(Bromomethyl)-2,5,6-trichloropyrimidine

Cat. No.: B3055571
CAS No.: 6554-72-9
M. Wt: 276.3 g/mol
InChI Key: UQAOIYKCRSQWLR-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,5,6-trichloropyrimidine is a halogenated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of bromine and chlorine atoms in this compound makes it highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,5,6-trichloropyrimidine typically involves the bromination of 2,5,6-trichloropyrimidine. This can be achieved by reacting 2,5,6-trichloropyrimidine with bromine in the presence of a suitable catalyst or under UV light. The reaction conditions often include:

    Solvent: Acetonitrile or carbon tetrachloride

    Temperature: Room temperature to reflux conditions

    Catalyst: Iron(III) bromide or aluminum bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,5,6-trichloropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding a less substituted pyrimidine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine carboxylic acids or aldehydes.

    Reduction: Less substituted pyrimidines.

Scientific Research Applications

4-(Bromomethyl)-2,5,6-trichloropyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,5,6-trichloropyrimidine involves its reactivity due to the presence of halogen atoms. The bromomethyl group is particularly reactive towards nucleophiles, making it a valuable intermediate in various chemical reactions. The compound can interact with molecular targets such as enzymes or receptors, leading to potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-2,6-dichloropyrimidine
  • 4-(Bromomethyl)-5-chloropyrimidine
  • 4-(Bromomethyl)-2,5-dichloropyrimidine

Uniqueness

4-(Bromomethyl)-2,5,6-trichloropyrimidine is unique due to the presence of three chlorine atoms, which enhances its reactivity and potential applications compared to similar compounds with fewer chlorine atoms. This increased reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds.

Properties

IUPAC Name

4-(bromomethyl)-2,5,6-trichloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl3N2/c6-1-2-3(7)4(8)11-5(9)10-2/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAOIYKCRSQWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=NC(=N1)Cl)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283266
Record name 4-(bromomethyl)-2,5,6-trichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6554-72-9
Record name 4-(Bromomethyl)-2,5,6-trichloropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6554-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 30721
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC30721
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(bromomethyl)-2,5,6-trichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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